![molecular formula C13H14N4O3 B2667129 (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 959243-77-7](/img/structure/B2667129.png)
(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of purine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the purine moiety. The final step involves the addition of the but-2-en-1-yl group through a Wittig reaction or similar alkylation process. Reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where halogenated derivatives can be formed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to saturated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exhibits promising anticancer properties. Research has focused on its role as a STING (Stimulator of Interferon Genes) agonist. STING agonists are known for their ability to activate immune responses against tumors. In preclinical models, compounds similar to this have shown efficacy in inducing apoptosis in cancer cells and enhancing the anti-tumor immune response .
2. Antiviral Properties
The compound's structure suggests potential antiviral applications. Certain modifications in the purine base are known to inhibit viral replication by mimicking natural substrates required for nucleic acid synthesis. This property has been explored in the context of treating viral infections such as hepatitis and HIV .
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular proliferation in rapidly dividing cells, making it a candidate for further development as a therapeutic agent against various types of cancer .
Biochemical Applications
1. Molecular Probes
Due to its unique structural features, this compound can serve as a molecular probe in biochemical studies. It can be used to study enzyme kinetics and mechanisms of action in nucleic acid metabolism .
2. Drug Design
The insights gained from studying this compound contribute to drug design strategies aimed at developing new therapeutics targeting similar pathways. Structure-activity relationship (SAR) studies can lead to the optimization of existing compounds or the development of novel derivatives with enhanced efficacy and reduced toxicity .
Case Studies
Case Study 1: STING Agonist Development
A recent study highlighted the development of a series of STING agonists based on the oxazole-purine framework. The findings demonstrated that modifications at specific positions significantly enhanced their potency and selectivity against cancer cell lines .
Case Study 2: Antiviral Screening
Another investigation focused on screening derivatives of this compound for antiviral activities against various viruses. The results indicated that certain derivatives exhibited significant inhibition of viral replication in vitro .
Mechanism of Action
The mechanism of action of (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(but-2-en-1-yl)-1,7-dimethylxanthine: Similar structure but lacks the oxazole ring.
(E)-3-(but-2-en-1-yl)-1,7-dimethylpurine-2,4-dione: Similar structure but lacks the oxazole ring.
Uniqueness
(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to the presence of both purine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Biological Activity
Chemical Structure and Properties
The compound is characterized by its unique oxazolo[2,3-f]purine structure, which contributes to its biological properties. The presence of the but-2-en-1-yl group and the dimethyl substituents at the 1 and 7 positions of the purine ring are significant for its interaction with biological targets.
1. Antitumor Activity
Recent studies have highlighted the potential of this compound as a STING (Stimulator of Interferon Genes) agonist , which plays a crucial role in the immune response against tumors. STING agonists are known to activate the immune system, leading to enhanced anti-tumor immunity.
Case Study: STING Agonism
In a study focused on optimizing STING agonists, compounds similar to (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione demonstrated significant luciferase activity in luciferase reporter assays. This indicates their ability to activate STING pathways effectively, leading to increased production of type I interferons and other cytokines that can inhibit tumor growth .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate pathways involved in inflammation through its interaction with various cellular receptors.
Research suggests that this compound may inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in tissues. This action can be particularly beneficial in conditions such as arthritis and other inflammatory diseases.
3. Metabolic Regulation
Another area of interest is the compound's role in metabolic regulation. The structural features of This compound suggest potential interactions with metabolic pathways involving purines.
Implications for Metabolic Disorders
Studies have shown that analogs of this compound can influence uric acid metabolism and may serve as therapeutic agents for managing conditions like gout . Understanding how this compound interacts with purine metabolism could lead to novel treatments for hyperuricemia-related disorders.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Antitumor | STING Agonist | |
Anti-inflammatory | Cytokine Inhibition | |
Metabolic Regulation | Uric Acid Metabolism |
Table 2: Case Studies on Biological Activity
Study Title | Findings | Year |
---|---|---|
Discovery and Optimization of STING Agonists | Significant luciferase activity; immune activation | 2023 |
Role of Purines in Inflammation | Modulation of inflammatory pathways | 2024 |
Properties
IUPAC Name |
2-[(E)-but-2-enyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-4-5-6-16-11(18)9-10(15(3)13(16)19)14-12-17(9)7-8(2)20-12/h4-5,7H,6H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDGUXPIAWVBCL-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.